(4-Bromobenzyl)hydrazine hydrochloride physical properties
(4-Bromobenzyl)hydrazine hydrochloride physical properties
An In-depth Technical Guide on the Physicochemical Properties of (4-Bromobenzyl)hydrazine Hydrochloride
Foreword for the Researcher
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the physical and chemical properties of (4-Bromobenzyl)hydrazine hydrochloride. As a Senior Application Scientist, my objective is to provide not just data, but a contextualized, field-proven understanding of this specific reagent. A critical point of clarification is addressed from the outset: (4-Bromobenzyl)hydrazine hydrochloride is frequently confused with its isomer, (4-Bromophenyl)hydrazine hydrochloride. This guide will focus exclusively on the benzyl derivative, highlighting its unique characteristics and providing practical, reliable information for its application in a laboratory setting.
Section 1: Compound Identification and Structural Elucidation
The precise identification of reagents is fundamental to reproducible research. (4-Bromobenzyl)hydrazine hydrochloride (CAS No. 1727-08-8) is a substituted hydrazine derivative whose utility in organic synthesis stems from the reactive hydrazine moiety attached to a brominated benzyl scaffold.
A common point of error is its confusion with (4-Bromophenyl)hydrazine hydrochloride (CAS No. 622-88-8). The distinction lies in the linkage of the hydrazine group to the aromatic ring: the benzyl isomer contains a methylene (-CH2-) bridge, whereas the phenyl isomer features a direct nitrogen-carbon bond to the ring. This structural difference, illustrated below, profoundly impacts the compound's reactivity and physical properties.
Key Identifiers:
-
IUPAC Name: [(4-bromophenyl)methyl]hydrazine hydrochloride
-
Synonyms: 4-Bromobenzylhydrazine hydrochloride
-
CAS Number: 1727-08-8
-
Molecular Formula: C₇H₁₀BrClN₂
Section 2: Physicochemical Properties
Quantitative data on (4-Bromobenzyl)hydrazine hydrochloride is less prevalent in the literature compared to its phenyl isomer. The following table summarizes its known physical properties.
| Property | Value / Description | Source(s) |
| Molecular Weight | 237.52 g/mol | |
| Appearance | Solid. Typically a white to off-white solid or powder. | |
| Purity | Commercially available at ≥97% purity. | |
| Melting Point | Data not readily available in cited literature. For comparison, the isomeric (4-bromophenyl)hydrazine hydrochloride has a melting point of 220-230 °C with decomposition.[1][2][3][4][5] | N/A |
| Solubility | Specific quantitative data is limited. As a hydrochloride salt, it is expected to be soluble in polar solvents like water, methanol, and DMSO, with limited solubility in non-polar aprotic solvents like hexanes or diethyl ether. | Inferred |
| Hygroscopicity | While not explicitly documented, hydrazine salts are often hygroscopic and should be stored under dry conditions.[2][6] | Inferred |
Section 3: Spectral and Analytical Characterization
While a complete, published spectral dataset for (4-Bromobenzyl)hydrazine hydrochloride is scarce, we can infer its expected characteristics based on its structure and data from its free base form, (4-Bromobenzyl)hydrazine (CAS 45811-94-7).
-
¹H NMR: The proton NMR spectrum of the free base is available.[7] Upon protonation to form the hydrochloride salt, a downfield shift is expected for the protons on and adjacent to the nitrogen atoms (the -CH₂- and -NHNH₂ groups). The N-H proton signals are often broad and may exchange with D₂O.
-
¹³C NMR: The spectrum would show seven distinct carbon signals: four for the aromatic ring (two substituted, two unsubstituted), and one for the benzylic -CH₂- group.
-
Infrared (IR) Spectroscopy: Key expected vibrational frequencies include:
-
3200-3400 cm⁻¹: N-H stretching from the hydrazinium ion.
-
3000-3100 cm⁻¹: Aromatic C-H stretching.
-
2850-2950 cm⁻¹: Aliphatic C-H stretching from the -CH₂- group.
-
~1600 cm⁻¹: C=C stretching from the aromatic ring.
-
~1070 cm⁻¹: C-Br stretching.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion of the free base (C₇H₉BrN₂) upon deprotonation and ionization. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
Section 4: Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) for (4-Bromobenzyl)hydrazine hydrochloride was identified in the search results. Therefore, the following guidance is based on the well-documented hazards of the closely related (4-Bromophenyl)hydrazine hydrochloride and general principles for handling hydrazine derivatives. This approach is a standard, precautionary measure in chemical safety.
Hazard Identification: (4-Bromophenyl)hydrazine hydrochloride is classified as causing severe skin burns and eye damage (GHS H314).[4][8][9][10][11] It is prudent to assume (4-Bromobenzyl)hydrazine hydrochloride carries similar corrosive hazards.
-
GHS Classification (Assumed): Skin Corrosion/Irritation, Category 1; Serious Eye Damage, Category 1.
-
Signal Word: Danger
Recommended Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][9][10]
-
Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure full body coverage.[4][9][10]
-
Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator with a P3 (particulate) filter.[4]
-
-
Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible materials, particularly strong oxidizing agents and strong bases.[10]
-
Store in a locked cabinet or area designated for corrosive materials.[9][10][11]
Section 5: Synthetic Utility and Applications
(4-Bromobenzyl)hydrazine hydrochloride is a valuable building block in synthetic organic chemistry. Its primary utility lies in the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The terminal -NH₂ group of the hydrazine moiety acts as a potent nucleophile, readily reacting with electrophilic centers.
A classic application of such a reagent is in the Knorr pyrazole synthesis or similar condensations with 1,3-dicarbonyl compounds to yield substituted pyrazoles. The presence of the bromo-benzyl group offers a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage functionalization of the final product.
Section 6: Experimental Protocol: Synthesis and Purification
The following is a representative, two-step protocol for the synthesis of (4-Bromobenzyl)hydrazine hydrochloride, adapted from established procedures for similar compounds.[13][14]
Step 1: Synthesis of (4-Bromobenzyl)hydrazine (Free Base)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in methanol.
-
Reaction: Add hydrazine hydrate (excess, e.g., 5-10 eq) dropwise to the solution at room temperature. A mild exotherm may be observed.
-
Heating: Heat the reaction mixture to a gentle reflux (e.g., 45-50 °C) for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with an organic solvent like ethyl acetate (3x).
-
Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude (4-Bromobenzyl)hydrazine from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether.
-
Precipitation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a solid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to obtain the final product, (4-Bromobenzyl)hydrazine hydrochloride.
This self-validating protocol includes a purification step (recrystallization/precipitation) that ensures the final product's identity and purity can be confirmed using the analytical methods described in Section 3.
References
Sources
- 1. indiamart.com [indiamart.com]
- 2. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]
- 3. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]
- 4. 4-Bromophenylhydrazine 99 622-88-8 [sigmaaldrich.com]
- 5. 4-溴苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Bromo Phenyl Hydrazine Hydrochloride [chembk.com]
- 7. 4-BROMO-BENZYL-HYDRAZINE(45811-94-7) 1H NMR [m.chemicalbook.com]
- 8. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 4-Bromophenylhydrazine Hydrochloride | 622-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. 4-BROMO-BENZYL-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 14. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
